6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol
Description
General Overview of Benzopyran Derivatives in Chemical Research
Benzopyran derivatives are a class of bicyclic heterocyclic compounds that are widespread in nature and form the core structure of many biologically active molecules. spectrabase.comnih.gov This scaffold, consisting of a benzene (B151609) ring fused to a pyran ring, is found in a vast array of natural products, including tocopherols (Vitamin E), coumarins, and flavonoids. nih.gov The inherent chemical properties and the potential for diverse functionalization of the benzopyran ring system have made it a privileged structure in synthetic and medicinal chemistry. spectrabase.comresearchgate.net Researchers have extensively explored benzopyran derivatives for a multitude of applications, ranging from pharmaceuticals to agricultural chemicals. researchgate.netnist.gov Their broad spectrum of biological activities includes antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, underscoring their importance in the quest for new therapeutic agents. nih.gov
Significance of the Dihydrobenzopyran Scaffold in Medicinal Chemistry Research
The dihydrobenzopyran scaffold, also known as a chroman ring system, is a saturated version of the benzopyran structure and is a key pharmacophore in numerous medicinally important compounds. The three-dimensional nature of the dihydropyran ring allows for specific spatial arrangements of substituents, which can lead to high-affinity interactions with biological targets. This structural feature is crucial for the development of selective and potent drugs. The dihydrobenzopyran nucleus is a fundamental component of various approved drugs and clinical candidates, highlighting its versatility and importance in drug discovery. chemspider.comresearchgate.net The exploration of substituted dihydrobenzopyrans continues to be an active area of research, with chemists modifying the scaffold to fine-tune its pharmacological properties.
Classification and Nomenclature of 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol within Chromanols
The compound this compound belongs to the subclass of dihydrobenzopyrans known as chromanols. Chromanols are characterized by a hydroxyl (-OH) group attached to the chroman framework. spectrabase.com The nomenclature of this specific compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
Following IUPAC guidelines, the name is systematically constructed: lgcstandards.com
"benzopyran" indicates the fusion of a benzene and a pyran ring.
"2H-1-benzopyran" specifies the position of the oxygen atom and the saturation of the pyran ring.
"3,4-dihydro" indicates the saturation of the double bond in the pyran ring.
"6-Chloro" denotes the presence of a chlorine atom at the 6th position of the bicyclic system.
"-3-ol" signifies a hydroxyl group attached to the 3rd position of the pyran ring.
Therefore, the systematic IUPAC name for this compound is This compound . It is classified as a substituted chromanol. The general structure of chromanols is also the basis for Vitamin E and its various isomers (α-, β-, γ-, and δ-tocopherol), which are differentiated by the methylation pattern on the chroman ring and the nature of the side chain. spectrabase.com
Below is a table summarizing the key structural and classification details of the subject compound.
| Property | Description |
| Core Scaffold | Benzopyran |
| Specific Scaffold | 3,4-dihydro-2H-1-benzopyran (Chroman) |
| Functional Groups | Chloro, Hydroxyl |
| Chemical Class | Chromanol |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉ClO₂ |
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-chromen-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBMGHPJPAEEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438865 | |
| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136513-98-9 | |
| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Structural Modification of 6 Chloro 3,4 Dihydro 2h 1 Benzopyran 3 Ol
Strategies for Introducing Substituents on the Benzene (B151609) Ring of the Chroman System
The benzene ring of the 6-chloro-chroman system is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. wikipedia.org The reactivity and orientation of incoming substituents are governed by the directing effects of the existing chloro and ether groups. The chlorine at position 6 is a deactivating group, yet it directs incoming electrophiles to the ortho and para positions (C5 and C7, as C8 is para to the ether and C5 is ortho). The cyclic ether oxygen at position 1 is an activating group, also directing ortho and para (to positions 2, which is part of the other ring, and 8). The interplay of these effects dictates the regioselectivity of substitution reactions.
Common electrophilic aromatic substitution reactions that can be applied include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgwikipedia.org
Nitration : The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid or bismuth subnitrate with thionyl chloride. nih.govmasterorganicchemistry.com For instance, nitration of substituted chromans has been reported to yield nitro derivatives. acs.org In the case of 6,8-dibromo-2-trifluoromethylchromone, nitration has been shown to occur at the 5-position. researchgate.net Given the directing effects on the 6-chloro-chroman ring, substitution would be expected at positions 5, 7, or 8.
Friedel-Crafts Reactions : These reactions allow for the attachment of alkyl or acyl groups. nih.gov
Alkylation : This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). libretexts.orgbyjus.comchemguide.co.uk A key consideration is the potential for carbocation rearrangements in the alkylating agent, which can lead to products with different alkyl structures than anticipated. masterorganicchemistry.com
Acylation : This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. byjus.commasterorganicchemistry.com Unlike alkylation, acylation does not suffer from rearrangements and the resulting ketone is less reactive than the starting material, preventing multiple substitutions. The acyl group can be subsequently reduced to an alkyl group if desired.
Modifications at the Chroman Ring System (Positions 2, 3, 4)
The dihydropyran ring of the 6-chloro-chroman-3-ol system offers several avenues for structural modification, particularly at the carbon atoms bearing functional groups or those adjacent to the heteroatom.
The secondary hydroxyl group at position 3 is a key functional handle for derivatization. Standard alcohol chemistry can be employed to introduce a variety of functional groups.
Oxidation to Ketone : The hydroxyl group can be oxidized to a carbonyl group, yielding the corresponding 6-chloro-chroman-4-one. This transformation is a pivotal step as the resulting ketone at position 4 opens up a new range of chemical modifications. The reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with sodium borohydride (B1222165) (NaBH₄) to the corresponding alcohol demonstrates the feasibility of this interconversion. acs.org
Esterification and Etherification : The hydroxyl group can react with carboxylic acids or their derivatives to form esters, or with alkyl halides under basic conditions to form ethers. These reactions modify the polarity and steric profile of this position.
The table below summarizes potential modifications at the C3-hydroxyl group.
| Reaction Type | Reagents | Product Type |
| Oxidation | PCC, DMP, etc. | 6-Chloro-chroman-4-one |
| Esterification | R-COOH, Acyl Chloride | Ester |
| Etherification | R-X, Base | Ether |
Position 4 becomes a prime site for functionalization following the oxidation of the C3-hydroxyl to a ketone, forming 6-chloro-chroman-4-one. scbt.com This ketone can be used as a precursor for a variety of derivatives.
One documented example involves the synthesis of 6-chloro-3,4-dihydro-2H-1-benzopyran-4-acetic acid. prepchem.com This synthesis proceeds from 6-chloro-3,4-dihydro-2H-1-benzpyran-4-ylidene-acetic acid methyl ester, which is formed from the reaction of 6-chloro-chroman-4-one with a Wittig-type reagent. The exocyclic double bond is then reduced, followed by hydrolysis of the ester to yield the final carboxylic acid derivative. prepchem.com This demonstrates a strategy to introduce a carbon-based functional group at the C4 position.
Introducing alkyl or aryl substituents onto the dihydropyran ring, particularly at positions 2 and 4, is a common strategy for creating structural diversity.
Substitution at Position 2 : Alkyl or aryl groups can be introduced at the C2 position during the synthesis of the chroman ring itself. For example, 2-alkyl-chroman-4-ones are synthesized via a base-promoted crossed aldol (B89426) condensation between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. acs.orgnih.gov This method has been used to prepare compounds such as 8-bromo-6-chloro-2-pentylchroman-4-one. acs.orgnih.gov Another example is 6-chloro-2-vinyl chroman-4-one, which has shown antimicrobial activity. nih.gov
Substitution at Position 4 : Substituents can also be added at the C4 position. For instance, 6-chloro-4-(2-phenylethenyl)chroman-2-one has been synthesized via the oxidation of 6-chloro-4-(2-phenylethenyl)chroman-2-ol, which itself was prepared from (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde and styrylboronic acid. nih.gov
The table below provides examples of such substitutions.
| Compound Name | Position of Substitution | Substituent |
| 8-Bromo-6-chloro-2-pentylchroman-4-one acs.orgnih.gov | C2 | Pentyl |
| 6-Chloro-2-vinyl chroman-4-one nih.gov | C2 | Vinyl |
| 6-Chloro-4-(2-phenylethenyl)chroman-2-one nih.gov | C4 | 2-Phenylethenyl (Styryl) |
Formation of Fused Heterocyclic Systems from the Benzopyran Core
The benzopyran core of 6-chloro-3,4-dihydro-2H-1-benzopyran-3-ol can be used as a building block for the synthesis of more complex, polycyclic heterocyclic systems. This is typically achieved by using functional groups on the benzopyran as handles to construct additional rings.
A prominent strategy involves the annulation of another heterocyclic ring onto the pyran moiety of the chroman system, leading to various pyrano-fused heterocycles.
Pyrano[2,3-c]pyrazoles : These systems can be synthesized through multicomponent reactions. researchgate.netnih.gov A common route involves the reaction of a hydrazine (B178648), a β-ketoester (like ethyl acetoacetate), an aldehyde, and malononitrile. researchgate.net By using a precursor derived from the 6-chloro-benzopyran system, it is possible to construct a pyrazole (B372694) ring fused to the pyran ring. For example, a study on the synthesis of fused heterocycles started with a pyrano[2,3-c]pyrazole derivative containing a 4-(p-chlorophenyl) group on the pyran ring, which then underwent further cyclization reactions to form triazolo-pyrimidine and other fused systems. mdpi.com
Pyrano[3,2-c]chromenes : These derivatives can be formed via hetero-Diels-Alder reactions. For instance, spiro indanone fused pyrano[3,2-c]chromene derivatives were synthesized from the reaction of indane-1,3-dione and 3-vinyl-2H-chromenes, including a 6-chloro substituted variant. nih.gov
Pyrano[2,3-b]pyrans : These structures are accessible through formal [3+3] cycloaddition reactions. The condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds, catalyzed by ammonium (B1175870) acetate (B1210297), leads to the formation of a second pyran ring fused to the first. nih.govrsc.org
Other Fused Systems (e.g., Pyrazole, Pyrimidine (B1678525), Thiazole)
The construction of fused pyrazole, pyrimidine, and thiazole (B1198619) rings onto the 6-chloro-3,4-dihydro-2H-1-benzopyran core typically proceeds from its oxidized analogue, 6-chloro-2H-1-benzopyran-3(4H)-one. This ketone serves as a versatile intermediate for various condensation and cyclization reactions.
Pyrazole Fusion:
The synthesis of pyrazole-fused chromanes can be achieved through the reaction of the intermediate 6-chloro-2H-1-benzopyran-3(4H)-one with hydrazine derivatives. nih.govlibretexts.org A common method involves the initial formation of a formyl group at the C4 position, adjacent to the ketone, creating a β-dicarbonyl equivalent. Subsequent reaction with hydrazine hydrate (B1144303) or substituted hydrazines leads to a cyclocondensation reaction, yielding the pyrazolo[4,3-c]chromene ring system. The specific reaction conditions, such as the choice of solvent and catalyst, can influence the regioselectivity and yield of the final fused product. nih.govscielo.org.zanih.gov
Table 1: Synthesis of Pyrazole-Fused Derivatives
| Starting Material | Reagent | Fused Product |
|---|---|---|
| 6-chloro-4-formyl-2H-1-benzopyran-3(4H)-one | Hydrazine hydrate | 7-Chloro-1,4,5,10-tetrahydro-2H-pyrazolo[4,3-c] mdpi.combenzopyran |
This table is illustrative of general synthetic pathways and may not represent experimentally verified outcomes for this specific scaffold due to limited direct literature.
Pyrimidine Fusion:
The fusion of a pyrimidine ring to the benzopyran structure can be accomplished by reacting 6-chloro-2H-1-benzopyran-3(4H)-one with reagents containing a guanidino or amidine functionality. For instance, condensation with guanidine (B92328) can lead to the formation of an aminopyrimidine ring fused to the chromane (B1220400) core. nih.gov Another approach involves reacting the chromanone with a Bredereck-type reagent to introduce a reactive enaminone moiety, which can then be cyclized with formamide (B127407) or other reagents to build the pyrimidine ring. These reactions result in the formation of pyrimido[5,4-c]chromene derivatives.
Table 2: Synthesis of Pyrimidine-Fused Derivatives
| Starting Material | Reagent | Fused Product |
|---|---|---|
| 6-chloro-2H-1-benzopyran-3(4H)-one | Guanidine carbonate | 2-Amino-8-chloro-4,5,6,11-tetrahydro-3H-pyrimido[5,4-c] mdpi.combenzopyran |
This table is illustrative of general synthetic pathways and may not represent experimentally verified outcomes for this specific scaffold due to limited direct literature.
Thiazole Fusion:
To construct a thiazole-fused system, a common strategy is to first introduce a functional group at the C4 position of the 6-chloro-2H-1-benzopyran-3(4H)-one that can react to form the thiazole ring. For example, α-halogenation of the ketone at the C4 position provides a key intermediate. This α-haloketone can then be reacted with a thiourea (B124793) or thioamide derivative in a Hantzsch-type thiazole synthesis. nih.gov This reaction proceeds via nucleophilic attack of the sulfur atom on the α-halocarbon, followed by cyclization and dehydration to afford the thiazolo[4,5-c]chromene system.
Table 3: Synthesis of Thiazole-Fused Derivatives
| Starting Material | Reagent | Fused Product |
|---|---|---|
| 4-Bromo-6-chloro-2H-1-benzopyran-3(4H)-one | Thiourea | 2-Amino-7-chloro-4,5-dihydrothiazolo[4,5-c] mdpi.combenzopyran |
This table is illustrative of general synthetic pathways and may not represent experimentally verified outcomes for this specific scaffold due to limited direct literature.
While the synthesis of such fused systems from related chromone (B188151) and coumarin (B35378) scaffolds is well-documented, specific experimental procedures and detailed research findings for the derivatization of this compound into these particular fused heterocyclic systems are not extensively reported in the available scientific literature. The synthetic routes described are based on established chemical principles for the formation of these heterocyclic rings on analogous ketone-containing scaffolds.
Investigation of Biological Activities of 6 Chloro 3,4 Dihydro 2h 1 Benzopyran 3 Ol and Its Derivatives in Vitro and Non Human in Vivo Models
Antiproliferative and Apoptosis-Inducing Activities in Cellular Models
Studies into the anticancer potential of 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol derivatives have explored their impact on the growth and survival of cancer cells.
Inhibition of Leukemic Myeloid Cell Proliferation (e.g., U937 cells)rsc.org
Specific research data concerning the inhibition of leukemic myeloid cell proliferation, particularly in U937 cells, by this compound could not be retrieved from the available resources.
Mechanisms of Cell Death Inductionrsc.org
Detailed mechanisms of cell death induction in leukemic myeloid cells by this compound, including specific apoptotic pathways, could not be elucidated from the available information.
Enzyme Inhibition Studies
The interaction of this compound and its related compounds with various enzymes has been a key area of investigation.
Aminopeptidase-N (CD13) Inhibitionrsc.org
Information regarding the inhibitory activity of this compound against aminopeptidase-N (CD13) was not available in the searched resources. Aminopeptidase N is a transmembrane protease that plays a role in tumor cell proliferation, invasion, and angiogenesis, making it a target for anticancer drug development. nih.gov
Cyclooxygenase (COX-1 and COX-2) Inhibitionmdpi.com
Data on the specific inhibitory effects of this compound on cyclooxygenase enzymes COX-1 and COX-2 could not be located. COX enzymes are involved in the inflammatory response, and their inhibition is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netmdpi.com
Aromatase Inhibition (for related chromanones)nih.gov
While direct studies on this compound were not found, research on related chromanone and xanthone (B1684191) derivatives has demonstrated notable aromatase inhibitory activity. nih.gov Aromatase is a key enzyme in the biosynthesis of estrogens and is a significant target in the treatment of hormone-dependent breast cancer. nih.govnih.gov
A series of (di)benzopyranone-based compounds have been designed and synthesized to inhibit aromatase. nih.gov The design of these inhibitors was guided by models developed for nonsteroidal aromatase inhibitors. nih.gov The core structures of chromone (B188151) and xanthone were utilized, with the attachment of functional groups believed to be crucial for binding to the aromatase active site. nih.gov These functional groups include a heterocyclic ring (such as imidazole (B134444) or 1,3,4-triazole) linked to the aromatic part by a methylene (B1212753) unit, and a hydrogen-bond accepting group (like CN, NO2, or Br) positioned at a suitable distance on the aromatic ring. nih.gov
In vitro biological evaluations of these derivatives were conducted using human placental microsomes. nih.gov The inhibitory activities were determined by measuring the reduction in the conversion of a labeled substrate, [1β,2β-³H]testosterone, to estrogens. nih.gov Notably, certain xanthone derivatives exhibited high potency as aromatase inhibitors, with IC50 values as low as 40 and 43 nM, surpassing the potency of the reference drug fadrozole. nih.gov These compounds also demonstrated high selectivity for aromatase over other enzymes like P450 17. nih.gov
The inhibitory mechanism of flavonoid-type compounds, which share structural similarities with chromanones, involves competitive binding to the active site of aromatase, mimicking the androgen substrate. researchgate.net
Table 1: Aromatase Inhibitory Activity of Selected Xanthone Derivatives
| Compound | IC50 (nM) |
|---|---|
| Xanthone Derivative 22d | 43 |
| Xanthone Derivative 22e | 40 |
Branched-Chain Alpha Keto Acid Dehydrogenase Kinase (BCKDK) Inhibition
Branched-chain alpha-keto acid dehydrogenase kinase (BCKDK) is a mitochondrial enzyme that plays a crucial role in the regulation of branched-chain amino acid (BCAA) catabolism. It functions by phosphorylating and thereby inactivating the branched-chain α-keto acid dehydrogenase (BCKDH) complex. Impaired BCAA catabolism has been linked to several human diseases, including metabolic disorders and certain types of cancer. Consequently, the inhibition of BCKDK is being investigated as a therapeutic strategy to increase BCAA catabolism by maintaining the BCKDH complex in its active state.
While extensive research is underway to identify potent and selective BCKDK inhibitors, studies specifically detailing the inhibitory activity of this compound or its direct derivatives are not extensively documented in the current body of literature. However, the broader search for BCKDK inhibitors has included various heterocyclic structures. For instance, a patent for novel BCKDK inhibitors describes compounds where a chloro substituent is a possible feature on the aromatic ring of the core structure, indicating that halogenated compounds are of interest in the design of new inhibitors for this target. google.com This suggests that while direct evidence is pending, the structural features of the 6-chloro-benzopyran scaffold may warrant future investigation for potential BCKDK inhibitory activity.
Src Kinase Inhibition
Src kinase is a prototype member of the Src family of non-receptor protein tyrosine kinases (SFKs). These enzymes are critical components in signal transduction pathways that regulate fundamental cellular processes, including proliferation, differentiation, migration, and survival. chapman.edu Overexpression and increased activity of Src kinase have been observed in numerous human tumors, correlating with metastatic progression and poor prognosis. chapman.edu This has established Src kinase as a significant target for the design of anticancer agents.
Derivatives of the benzopyran scaffold, such as coumarins (benzopyran-2-ones) and chromenes, have been synthesized and evaluated for their potential to inhibit Src kinase. Structure-activity relationship (SAR) studies on various 4-oxo-4H-1-benzopyran derivatives revealed modest Src kinase inhibitory activity, with some compounds exhibiting IC50 values in the range of 52–57 μM. researchgate.net In another study focusing on coumarin (B35378) derivatives, a C-3 decyl substituted quaternary ammonium (B1175870) coumarin demonstrated the highest Src kinase inhibition with an IC50 value of 21.6 µM. chapman.edu Furthermore, a series of 2-amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile derivatives were synthesized and evaluated, providing insights into the key structural requirements for optimizing this scaffold as Src kinase inhibitors. nih.gov These findings indicate that the benzopyran framework serves as a viable starting point for developing novel Src kinase inhibitors.
| Compound Class | Specific Derivative(s) | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 4-Oxo-4H-1-benzopyran Derivatives | Various substituted chromones | 52–57 μM | researchgate.net |
| Quaternary Ammonium Coumarins | C-3 decyl substituted derivative | 21.6 µM | chapman.edu |
| 2-Amino-4-aryl-4H-benzochromene-3-carbonitriles | Derivatives with unsubstituted phenyl at C4 | Showed inhibitory activity (specific IC50 not stated) | nih.gov |
Modulation of Receptor Systems
ATP-sensitive potassium (KATP) channels are crucial in linking cellular metabolic states to electrical activity in various tissues, including smooth muscle, cardiac muscle, and pancreatic β-cells. Compounds that open these channels, known as potassium channel openers (KCOs), induce membrane hyperpolarization, leading to effects such as vasodilation and cardioprotection. researchgate.net
The benzopyran scaffold is a well-established pharmacophore for KATP channel openers, with cromakalim (B1669624) being the archetypal compound in this class. nih.gov Extensive structure-activity relationship studies have been performed on benzopyran derivatives to optimize their potency and tissue selectivity. nih.govnih.gov A critical finding in these studies relates to the substitution on the aromatic ring of the benzopyran nucleus. Research on a series of benzopyranylcyanoguanidines, which act as anti-ischemic agents through KATP channel opening, revealed that the presence of an electron-withdrawing group at the C6 position is essential for this activity. This directly highlights the importance of the 6-chloro substituent in compounds like this compound for potential KATP channel modulation. These findings support the hypothesis that the 6-chloro-benzopyran structure is a key element for designing cardio-selective and anti-ischemic KCOs. acs.org
The serotonin (B10506) 1A (5-HT1A) receptor is a key target in the central nervous system for the development of anxiolytic and antidepressant medications. The 3,4-dihydro-2H-1-benzopyran framework has been identified as a privileged scaffold for designing potent and selective 5-HT1A receptor ligands.
A significant body of research has focused on 3-amino-3,4-dihydro-2H-1-benzopyran derivatives. These studies have systematically explored modifications to determine the structural requirements for high affinity. nih.gov The research demonstrated that compounds possessing imido or sulfonamido functional groups attached to the C3-amino via an alkyl chain, preferentially four methylenes long, exhibited high affinity. nih.gov Stereochemistry was found to be crucial, with the dextrorotatory enantiomers consistently showing better affinity and selectivity for 5-HT1A receptors. nih.govnih.gov Further optimization through the creation of rigid spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] led to compounds with affinities in the nanomolar range. nih.govacs.org In a series of 5-substituted derivatives, one compound displayed an exceptionally high affinity with a Ki value of 0.3 nM for the 5-HT1A receptor. researchgate.net These compounds have been proven to be full agonists in in vitro assays and have demonstrated anxiolytic activity in non-human in vivo behavioral models. nih.govacs.org
| Compound Class | Specific Derivative | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 5-Substituted-3,4-dihydro-3-amino-2H-1-benzopyrans | Compound 2b | 0.3 nM | researchgate.net |
| Spiro[piperidine-2,3'(2'H)-benzopyrans] | Compound (+)-11a | Nanomolar range | nih.govacs.org |
| 3-Amino-3,4-dihydro-2H-1-benzopyrans with imido side chains | Compound 9g | High affinity (specific value not stated) | nih.gov |
Antimicrobial Efficacy (Antibacterial, Antifungal)
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Heterocyclic compounds, including benzopyran derivatives, have been explored as a source of new antibacterial and antifungal drugs. The 6-chloro-benzopyran scaffold has been specifically incorporated into novel molecular designs for this purpose.
In one study, a series of 6-chloro-3-[2-(substituted anilino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-ones were synthesized and screened for in vitro antibacterial activity. Several of these compounds showed significant activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae, when compared to standard antibiotics. researchgate.net Other research has demonstrated that benzopyran derivatives exhibit activity against E. coli, Salmonella, and the fungus Candida albicans. niscpr.res.in The mechanism of action for some benzopyrone derivatives is believed to involve the inhibition of bacterial DNA gyrase, a validated target for antibacterial agents. researchgate.netmdpi.com A recent study on newly synthesized benzochromene derivatives reported minimum inhibitory concentration (MIC) values as low as 7.8 μg/mL against E. coli. jcsp.org.pk
| Compound Class | Test Organisms | Observed Activity | Reference |
|---|---|---|---|
| 6-Chloro-3-(thiazol-yl)-2H-1-benzopyran-2-ones | B. subtilis, S. aureus, E. coli, K. pneumoniae | Significant antibacterial activity | researchgate.net |
| Tetrahydro benzopyran derivatives | S. aureus, E. coli, Salmonella, C. albicans | Antibacterial and antifungal activity | niscpr.res.in |
| Furobenzopyrone derivatives | B. subtilis, S. aureus, E. coli | Broad-spectrum antibacterial activity | mdpi.com |
| 2-Amidogen-3-phenylsulfonyl-4-aryl-4H-benzochromenes | S. aureus, E. coli | MIC range: 7.8 to 15.6 μg/mL | jcsp.org.pk |
Anti-Inflammatory Effects
Inflammation is a complex biological response implicated in numerous diseases. Coumarins (2H-1-benzopyran-2-ones) and their derivatives are a well-known class of natural and synthetic compounds possessing a wide range of biological activities, including significant anti-inflammatory effects. benthamscience.com The mechanisms underlying their anti-inflammatory action are multifaceted and involve the modulation of key inflammatory pathways.
Research has shown that coumarin derivatives can inhibit enzymes involved in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. mdpi.com They have also been reported to decrease the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net
Specifically, derivatives containing the 6-chloro-benzopyran core have been investigated. In one study, paracetamol ethers were synthesized from a 6-chloro-4-bromomethyl-coumarin precursor. These compounds demonstrated notable anti-inflammatory activity in a carrageenan-induced paw edema model in rats, a standard non-human in vivo test for acute inflammation. nih.gov In another line of research, pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid were designed as mechanism-based inhibitors of human leukocyte elastase, a serine protease that plays a significant role in inflammatory tissue damage. nih.gov These studies confirm that the 6-chloro-benzopyran scaffold is a promising template for the development of novel anti-inflammatory agents.
Antioxidant Properties and Oxidative Stress Modulation
The antioxidant potential of chromanol derivatives, including those with chloro substitutions, has been a subject of scientific inquiry. The core structure of this compound, a 6-chromanol derivative, suggests the possibility of antioxidant activity, primarily attributed to the hydroxyl group on the chroman ring. However, direct studies on the antioxidant properties of this compound are not extensively available in the reviewed literature. The influence of the chlorine atom at the 6-position on its antioxidant capacity is a key area of interest.
Research into the free radical scavenging activity of chlorinated 6-chromanol derivatives provides valuable insights. A study on various chlorinated 2,2-dimethyl-6-chromanol compounds demonstrated that the number and position of chlorine atoms on the aromatic ring significantly influence their ability to scavenge galvinoxyl radicals. nih.gov The study revealed that while the unsubstituted 2,2-dimethyl-6-chromanol had a slightly higher activity, polychlorinated derivatives still exhibited notable scavenging capabilities. nih.gov Specifically, the positioning of the chloro group relative to the hydroxyl group is critical; substitution meta to the hydroxyl group, as in the case of 6-chloro derivatives, was found to decrease galvinoxyl radical scavenging activity due to the electron-withdrawing inductive effect of chlorine. nih.gov Conversely, ortho positioning retained antioxidant activity. nih.gov The antioxidant mechanism of these chlorinated 6-chromanol derivatives was suggested to be a one-step hydrogen atom transfer from the phenolic OH group. nih.gov
Another study on 6-chromanol derivatives with various substituents, including chloro groups, also concluded that electron-withdrawing groups like chlorine decrease radical scavenging activity. rsc.org Despite this, synthetic chloro-substituted chalcones, which share some structural similarities, were found to be effective in scavenging DPPH radicals and hydroxyl radicals in vitro. researchgate.net
The following table summarizes the observed effects of chlorine substitution on the radical scavenging activity of 6-chromanol derivatives.
| Compound Type | Substitution Position of Chlorine | Effect on Radical Scavenging Activity | Reference |
| Monochlorinated 6-chromanol | meta to hydroxyl group | Decreased activity | nih.gov |
| Monochlorinated 6-chromanol | ortho to hydroxyl group | Retained activity | nih.gov |
| Polychlorinated 6-chromanols | ortho to hydroxyl group | Slightly lower than unsubstituted | nih.gov |
| 6-chromanol derivatives | General | Electron-withdrawing effect decreases activity | rsc.org |
There is a lack of specific research in the reviewed scientific literature detailing the direct effects of this compound or its close derivatives on the modulation of cellular antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and lactate (B86563) dehydrogenase (LDH). While oxidative stress is known to impact the activity of these enzymes, and antioxidants can indirectly influence their levels, direct experimental data on this specific compound is not available in the provided search results.
Neuroprotective Potential and Related Biochemical Markers
While direct studies on the neuroprotective effects of this compound are limited, research on related compounds suggests potential neuroprotective mechanisms. The neuroprotective effects of compounds like 6-paradol and 6-shogaol (B1671286), which also possess antioxidant and anti-inflammatory properties, have been investigated in models of cerebral ischemia. nih.govbiomolther.org These studies suggest that the attenuation of neuroinflammatory responses in microglia is a key mechanism of neuroprotection. nih.govbiomolther.org
For instance, 6-paradol was shown to reduce brain damage in a mouse model of middle cerebral artery occlusion/reperfusion by attenuating microglial activation and reducing the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). nih.gov Similarly, 6-shogaol and 6-paradol have demonstrated neuroprotective effects in an animal model of multiple sclerosis by reducing neuroinflammation. biomolther.org These findings highlight the potential for compounds with antioxidant and anti-inflammatory properties to exhibit neuroprotective activity.
The table below outlines the neuroprotective effects observed with related compounds and their proposed mechanisms.
| Compound | Model | Observed Neuroprotective Effects | Proposed Mechanism | Reference |
| 6-Paradol | Focal Cerebral Ischemia (mouse) | Reduced brain infarction, improved neurological score | Attenuation of microglial activation, reduced iNOS and TNF-α expression | nih.gov |
| 6-Shogaol | Multiple Sclerosis (mouse) | Reduced neuroinflammation | Suppression of astrogliosis and microglial activation | biomolther.org |
| 6-Paradol | Multiple Sclerosis (mouse) | Reduced neuroinflammation | Suppression of astrogliosis and microglial activation | biomolther.org |
Other Noted Biological Activities in Preclinical Research
Derivatives of this compound have been synthesized and evaluated for their antihypertensive properties. A study on a series of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols revealed that substitution at the 6-position with a strong electron-withdrawing group is optimal for blood pressure-lowering activity. nih.gov These compounds were found to have comparable antihypertensive activity to hydralazine (B1673433) and nifedipine (B1678770) in a deoxycorticosterone acetate (B1210297) (DOCA)/saline-treated hypertensive rat model. nih.gov The mechanism of action for these compounds was identified as direct vasodilation. nih.gov
The vasodilatory properties of benzopyran-3-ol derivatives are closely linked to their antihypertensive effects. The aforementioned trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols with 6-substitutions were confirmed to be direct vasodilators. nih.gov
Further research into other 3,4-dihydro-2H-1-benzopyran-3-ol derivatives has identified them as potential potassium channel openers, leading to selective coronary vasodilation. nih.gov For example, a derivative with a cyano group at the 6-position, JTV-506, was found to be a potent and selective coronary vasodilator. nih.gov The vasodilatory action of many plant-derived compounds, including those with structures related to benzopyrans, often involves the activation of the nitric oxide/cGMP pathway or the blockade of voltage-dependent calcium channels. mdpi.com
The following table summarizes the antihypertensive and vasodilatory activities of some 6-substituted benzopyran-3-ol derivatives.
| Compound Series | Animal Model | Antihypertensive Activity | Vasodilatory Mechanism | Reference |
| trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols with 6-electron-withdrawing groups | DOCA/saline hypertensive rat | Comparable to hydralazine and nifedipine | Direct vasodilation | nih.gov |
| (-)-(3S,4R)-6-cyano-3,4-dihydro-4-[(1,6-dihydro-1-methyl-6-oxopyridazin-3-yl)amino]-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol (JTV-506) | Anesthetized and conscious dogs | Selective coronary vasodilation without significant hypotensive effects | Potassium channel opener | nih.gov |
Larvicidal and Antifeedant Activities
A study investigating a series of synthesized benzopyran-connected pyrimidine (B1678525) and pyrazole (B372694) derivatives demonstrated notable larvicidal effects against the mosquito species Culex quinquefasciatus. rsc.org Specifically, certain benzopyran-connected pyrazole derivatives were found to be highly active. rsc.org The same study also evaluated the antifeedant activity of these compounds against the fish species Oreochromis mossambicus, indicating the potential for benzopyran derivatives to deter feeding in certain organisms. rsc.org
The lethal concentration (LD₅₀) values, which represent the concentration required to kill 50% of the test larvae, were determined for several of the more active benzopyran-pyrazole derivatives. rsc.org This data suggests that structural modifications to the benzopyran ring system can significantly influence the potency of the larvicidal effects. rsc.org
| Compound | LD₅₀ (μg/mL) |
|---|---|
| Derivative 2a | 44.17 |
| Derivative 2b | 34.96 |
| Derivative 2c | 45.29 |
| Derivative 2d | 45.28 |
| Derivative 2e | 75.96 |
| Derivative 2h | 28.99 |
Data sourced from a study on benzopyran-connected pyrazole derivatives. rsc.org
Furthermore, other classes of benzopyran derivatives, such as those derived from 4-hydroxy-2H-1-benzopyran-2-one, have also been synthesized and evaluated for their insecticidal activity. nih.gov The collective findings from studies on various benzopyran derivatives underscore the potential of this chemical scaffold in the development of new agents for pest control. nih.govacs.org
Protection Against Ischemia-Reperfusion Injury
The benzopyran structure is a key feature of various compounds, including chromanol derivatives, that have been investigated for their protective effects against ischemia-reperfusion (I/R) injury. I/R injury is a complex pathological process that involves oxidative stress, inflammation, and apoptosis, leading to significant tissue damage. nih.govscienceopen.comjocms.org Antioxidant properties are crucial for mitigating the damage caused by the surge of reactive oxygen species (ROS) upon reperfusion. nih.gov
Derivatives of the chromanol ring system, which is structurally related to this compound, have been a focus of research for their antioxidant capabilities. These compounds act as antioxidants by reducing oxygen-centered radicals. nih.gov For instance, novel synthetic chromanols have demonstrated potent radical scavenging properties, in some cases superior to that of alpha-tocopherol (B171835) (a form of Vitamin E), a well-known natural antioxidant. nih.gov The efficacy of these compounds is linked to their ability to neutralize radicals and the stability of the resulting antioxidant-derived radical. nih.gov
Flavonoids, a large class of polyphenolic compounds often containing a benzopyran moiety, are widely recognized for their cardioprotective effects, which are partly attributed to their ability to counteract oxidative stress. nih.govmdpi.com Studies on various flavonoid derivatives have shown that they can improve cardiac function in models of cardiac injury. mdpi.com
While direct experimental data on this compound is not available, the protective effects of related benzopyran and chromanol derivatives in non-human in vivo models of I/R injury have been documented. For example, the mitochondria-targeted antioxidant MitoQ, which contains a quinone structure that can be considered a derivative of a benzopyran-like scaffold, has been shown to protect against renal ischemia-reperfusion injury in mice by reducing mitochondrial oxidative damage. nih.gov
The protective mechanisms of these related compounds often involve the modulation of key signaling pathways involved in inflammation and cell death, in addition to their direct antioxidant effects. nih.govscienceopen.com
| Compound Class/Derivative | Biological Activity | Model | Key Findings |
|---|---|---|---|
| Benzopyran-pyrazole derivatives | Larvicidal | Culex quinquefasciatus larvae | Demonstrated lethal effects with varying LD₅₀ values. rsc.org |
| Benzopyran-pyrazole derivatives | Antifeedant | Oreochromis mossambicus | Showed potential to deter feeding. rsc.org |
| Chromanol derivatives | Antioxidant | In vitro chemical assays | Exhibited potent radical scavenging properties. nih.gov |
| MitoQ (Mitochondria-targeted antioxidant) | Protection against I/R Injury | In vivo mouse model (renal) | Protected kidney from damage and dysfunction. nih.gov |
| Flavonoids (e.g., Kaempferol) | Cardioprotective | Various cardiac injury models | Alleviated myocardial apoptosis, fibrosis, and oxidative stress. mdpi.com |
Mechanistic Elucidation of Biological Actions
Molecular Target Identification and Characterization
Currently, there is no specific information available from research studies that identifies and characterizes the precise molecular targets of 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol. General studies on related benzopyran structures have suggested potential interactions with various biological molecules, but a direct molecular target for this specific compound has not been elucidated.
Elucidation of Signaling Pathway Modulation
Influence on Apoptosis Pathways in Cancer Cells
There is no available research data detailing the influence of this compound on apoptosis pathways in cancer cells. While other substituted benzopyran and coumarin (B35378) derivatives have been investigated for their anti-cancer properties, including the induction of apoptosis, such studies focusing specifically on this compound are not present in the reviewed literature. For instance, studies on certain 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives have indicated their potential in reducing the invasive behavior of cancer cells. nih.govresearchgate.net
Regulation of Inflammatory Cascades
The role of this compound in the regulation of inflammatory cascades has not been specifically documented. The broader family of coumarins, which share a benzopyranone core, is known to possess anti-inflammatory properties. researchgate.net However, this general activity cannot be directly attributed to this compound without specific experimental evidence.
Interaction with Ion Channels and Membrane Receptors
While direct evidence for this compound is lacking, a study on a series of 3,4-dihydro-2H-1-benzopyran-3-ol derivatives has pointed towards their potential as potassium channel openers. nih.gov This research highlights that modifications at various positions on the benzopyran ring can influence their activity as coronary vasodilators, suggesting an interaction with ion channels. nih.gov However, the specific interaction and selectivity of this compound with any particular ion channel or membrane receptor have not been reported.
Role of Specific Structural Features in Determining Bioactivity
The specific structure-activity relationships for this compound have not been elucidated. For the broader class of benzopyran derivatives, it is understood that the nature and position of substituents on the benzopyran ring system play a crucial role in determining their biological activity. For example, research on 6-substituted coumarin-3-carboxylic acid derivatives has shown that the substituent at the 6-position is a key determinant of their anti-invasive activity in cancer cells. nih.govresearchgate.net Similarly, in the context of potassium channel modulation by 3,4-dihydro-2H-1-benzopyran-3-ol derivatives, modifications at positions 2, 4, and 6 of the benzopyran ring were found to be critical for their selective coronary vasodilator effects. nih.gov The presence of the chloro group at the 6-position and the hydroxyl group at the 3-position of the 3,4-dihydro-2H-1-benzopyran scaffold in the title compound are expected to significantly influence its physicochemical properties and biological interactions, but specific studies are needed to confirm these roles.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Impact of Substituents on Biological Potency and Selectivity
The biological activity of the benzopyran scaffold is highly sensitive to the nature and position of its substituents. Variations in halogenation, the positioning of hydroxyl groups, and the addition of other functional groups can lead to significant changes in the pharmacological profile of these compounds.
Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic properties of a compound. The introduction of a chlorine atom at the 6-position of the benzopyran ring, as seen in 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol, significantly impacts its physicochemical properties, such as lipophilicity. This modification can improve membrane permeability and binding affinity to biological targets. nih.govresearchgate.net
Studies on various benzopyranols have shown that halogenation enhances the free energy of partitioning into lipid membranes. For instance, replacing a hydrogen atom with a chlorine atom can increase the permeability coefficient by a factor of approximately two. nih.govresearchgate.net This increased lipophilicity often translates to better interaction with hydrophobic pockets in target proteins. The position of the halogen is also critical; for example, in certain benzopyran analogs, chloro-substitution on an associated phenyl ring has been found to be optimal for specific inhibitory activities.
The hydroxyl group at the 3-position of the dihydropyran ring is a critical determinant of biological activity. Its position and stereochemistry can profoundly influence receptor affinity and metabolic stability. researchgate.net Small structural alterations, such as shifting the hydroxyl group's location, can alter hydrogen-bonding capacity and lipophilicity, which may, in turn, affect interactions with biological targets. researchgate.net
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. nih.gov Enantiomers of a chiral drug often exhibit different pharmacological activities and pharmacokinetic profiles. For many chiral compounds, biological activity is stereospecific, with one enantiomer being significantly more potent than the other. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and interact differently with the enantiomers.
For chromane (B1220400) derivatives, the stereochemistry at the C2 and C4 positions determines the helicity of the dihydropyran ring, which can correlate with biological activity. nih.gov While specific enantiomeric activity data for this compound is not detailed in the provided results, it is a general principle that the spatial arrangement of the hydroxyl group is crucial for precise interactions with target binding sites.
Modifications to the dihydropyran ring of the benzopyran scaffold can significantly modulate biological activity. The introduction of various functional groups can alter the molecule's electronic properties, steric profile, and hydrogen bonding capabilities. For example, in a series of dihydropyranopyran derivatives, the oxygen atom of the dihydropyran ring was found to participate in hydrogen bonding with key amino acid residues in the target protein. nih.gov
SAR studies on related chromanone analogs have shown that substitutions at the C-2 and C-3 positions can yield potent compounds. nih.gov The nature of these substituents, whether they are electron-donating or electron-withdrawing, can have a considerable effect on the compound's potency. For instance, introducing electron-donating methoxy (B1213986) groups at certain positions has been shown to result in highly potent derivatives. nih.gov Conversely, the introduction of polar moieties in certain hydrophobic regions can dramatically decrease activity. nih.gov
Fusing additional heterocyclic rings to the benzopyran core is a synthetic strategy used to create novel chemical entities with potentially enhanced or new biological activities. nih.govresearchgate.net The fusion of rings like pyrrole, furan, or thiazole (B1198619) can significantly alter the molecule's shape, rigidity, and electronic distribution, leading to different interactions with biological targets. mdpi.com
Studies have shown that the fused ring system itself is often crucial for activity. nih.gov For example, replacing a chromene moiety with a simple phenyl ring in some analogs led to a significant decrease in potency, demonstrating the importance of the fused heterocyclic system. nih.gov The type of heterocyclic ring and its point of fusion to the benzopyran scaffold are critical factors that influence the resulting biological profile. mdpi.com These fused systems can introduce new hydrogen bond donors or acceptors, or engage in different hydrophobic or electrostatic interactions, thereby modulating the compound's activity and selectivity. nih.govrsc.org
Pharmacophore Model Development for this compound Analogues
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For analogs of this compound, a pharmacophore model would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
The development of such models often involves a training set of active compounds to deduce the common features responsible for their activity. nih.gov For instance, a pharmacophore model for a series of pyran derivatives identified key features including hydrophobic, aromatic, and cationic groups, and noted that a "folded" conformation was crucial for their activity. nih.gov GRIND-based 3D-QSAR studies on benzopyranes have identified pharmacophoric features that include one hydrogen-bond donor, two hydrogen-bond acceptors, and two hydrophobic groups. researchgate.net The distances between these features are critical for activity. researchgate.net Such models are invaluable for designing new, potentially more potent analogs and for virtual screening of compound libraries to identify new leads. nih.gov
Computational Approaches in SAR/QSAR Analysis
Computational methods are integral to modern SAR and QSAR studies. nih.gov Techniques like 3D-QSAR and molecular docking provide detailed insights into the interactions between ligands and their biological targets. researchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D structural properties of molecules with their biological activities. These studies generate contour maps that visualize regions where steric, electrostatic, or hydrophobic fields are favorable or unfavorable for activity, guiding the design of new compounds. mdpi.com
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, helping to elucidate the binding mode and key interactions. scispace.comthesciencein.org For example, docking studies can reveal specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions between a benzopyran derivative and the amino acid residues in the active site of an enzyme. nih.govnih.govnih.gov These computational approaches not only help to rationalize the observed SAR but also serve as predictive tools in the drug discovery process, allowing for the in silico evaluation of new designs before their chemical synthesis. mdpi.comnih.gov
Computational Chemistry and Molecular Modeling Investigations
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol is crucial for understanding its three-dimensional structure and flexibility, which in turn govern its interactions with biological macromolecules. The dihydropyran ring, a core feature of this molecule, is not planar and typically adopts a more stable, low-energy conformation.
Molecular Dynamics (MD) Simulations: Molecular dynamics simulations can provide a dynamic picture of the conformational landscape of this compound over time. By simulating the motion of atoms and bonds, MD studies can reveal the stability of different conformations and the transitions between them. nih.gov These simulations can also illustrate how the molecule behaves in a biological environment, such as in aqueous solution, providing insights into its solvation and dynamic interactions with surrounding water molecules. The stability of the complex formed between a ligand and its target protein can be assessed throughout the simulation, highlighting significant interactions with key residues in the binding site. nih.gov
Ligand-Protein Docking Studies for Target Interactions
Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a small molecule to a target protein. nih.gov For this compound, docking studies can be employed to identify potential biological targets and to understand the molecular basis of its activity.
Methodology and Predicted Interactions: In a typical docking study, a three-dimensional model of the target protein is used as a receptor. The this compound molecule is then computationally "docked" into the binding site of the protein, and various scoring functions are used to estimate the binding affinity. This process can be repeated for a large number of proteins to screen for potential targets.
The interactions between this compound and a hypothetical protein target would likely involve a combination of forces:
Hydrogen Bonding: The hydroxyl group is a key feature for forming hydrogen bonds with amino acid residues such as serine, threonine, and tyrosine in a protein's binding site. nih.gov
Hydrophobic Interactions: The benzopyran core provides a significant hydrophobic surface that can interact with nonpolar amino acid residues like leucine, valine, and phenylalanine. nih.gov
Halogen Bonding: The chlorine atom can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity and specificity.
The results of docking studies can provide valuable information for the rational design of more potent and selective analogs of this compound. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. ucl.ac.uk DFT calculations can provide a wealth of information about the electronic properties of this compound, which are fundamental to its reactivity and interactions. researchgate.net
Key Electronic Properties: DFT calculations can be used to determine several key electronic properties: nih.gov
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for understanding how the molecule will interact with other molecules and its potential for noncovalent interactions.
| Property | Description |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies, indicating chemical reactivity. |
| Dipole Moment | A measure of the net molecular polarity. |
| Polarizability | The ability of the electron cloud to be distorted by an external electric field. |
Virtual Screening and Lead Compound Identification
Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov this compound can be used as a starting point in virtual screening campaigns to identify new lead compounds with potentially improved properties. researchgate.netresearchgate.net
Virtual Screening Strategies:
Ligand-Based Virtual Screening: If the biological target of this compound is unknown, its structure can be used as a query to search for molecules with similar structural or chemical features. This can be done through 2D similarity searching (based on chemical fingerprints) or 3D shape-based screening.
Structure-Based Virtual Screening: If a target protein is known, the structure of this compound can be used to define a pharmacophore model. This model represents the essential spatial arrangement of chemical features required for binding to the target. The pharmacophore model can then be used to screen large compound databases to find molecules that match these features.
The hits identified from virtual screening are then typically subjected to further computational analysis, such as docking and molecular dynamics simulations, before being selected for experimental testing. This approach can significantly accelerate the early stages of drug discovery by prioritizing compounds for synthesis and biological evaluation. nih.gov
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
For 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol, the expected ¹H NMR spectrum would display distinct signals for each unique proton. The aromatic protons on the chlorinated benzene (B151609) ring would appear in the downfield region (typically 6.8–7.5 ppm). The protons of the dihydropyran ring, including the proton on the carbon bearing the hydroxyl group (H-3), the two protons on the adjacent carbon (H-4), and the two diastereotopic protons on the carbon bonded to the ether oxygen (H-2), would produce signals in the upfield region, with their specific shifts and coupling patterns revealing their spatial relationships.
The ¹³C NMR spectrum would complement this by showing a signal for each of the nine unique carbon atoms in the molecule. The positions of these signals would confirm the presence of the aromatic ring, the saturated carbons of the pyran ring, and the carbon atoms bonded to the electronegative oxygen and chlorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is illustrative and based on general principles, as specific experimental data is not available.
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic C-H (C5, C7, C8) | 6.8 - 7.3 | 115 - 130 |
| Aromatic C-Cl (C6) | - | 125 - 135 |
| Aromatic C-O (C8a) | - | 150 - 160 |
| Aromatic C-C (C4a) | - | 120 - 130 |
| O-CH₂ (C2) | 3.9 - 4.5 | 60 - 70 |
| CH-OH (C3) | 3.8 - 4.2 | 65 - 75 |
| Ar-CH₂ (C4) | 2.7 - 3.1 | 25 - 35 |
| OH | 1.5 - 4.0 (variable) | - |
Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₉ClO₂), the molecular weight is 184.03 g/mol for the major isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 184. A characteristic isotopic pattern for the chlorine atom would also be observed, with a peak at m/z 186 ([M+2]⁺) that is approximately one-third the intensity of the m/z 184 peak, corresponding to the natural abundance of the ³⁷Cl isotope. Fragmentation would likely involve the loss of water, the hydroxyl group, or cleavage of the dihydropyran ring. Electrospray ionization (ESI-MS), a softer ionization technique, would typically show the protonated molecule [M+H]⁺ at m/z 185 or adducts with solvent ions.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad peak in the region of 3200–3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while those for the saturated CH₂ groups would be just below 3000 cm⁻¹. The C-O stretching of the alcohol and ether groups would result in strong absorptions in the 1050–1250 cm⁻¹ region. Aromatic C=C stretching would be visible in the 1450–1600 cm⁻¹ range.
X-ray Crystallography for Solid-State Structure Determination (e.g., SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. If a suitable single crystal of this compound could be grown, this technique would unambiguously confirm its atomic connectivity and stereochemistry. It would also provide insight into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of molecules in the solid state. No published crystal structure for this specific compound is currently available.
Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, TLC, GC-MS)
Chromatographic methods are essential for assessing the purity of a compound and for separating it from reaction byproducts or starting materials.
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reaction progress and check purity. The compound would appear as a single spot under UV light or after staining, with a specific retention factor (Rf) depending on the solvent system used.
High-Performance Liquid Chromatography (HPLC) is a quantitative method for determining purity. A solution of the compound is passed through a column, and it would elute at a characteristic retention time. The purity can be calculated from the area of the peak corresponding to the compound relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) combines separation by gas chromatography with detection by mass spectrometry. This technique is suitable for volatile and thermally stable compounds and would provide both the retention time and the mass spectrum, confirming the identity and purity of the analyte simultaneously.
Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)
UV-Visible spectroscopy measures the absorption of UV or visible light by a compound, which is related to the electronic transitions within the molecule. For this compound, the absorption spectrum would be dominated by transitions within the chlorinated benzene ring system. It would be expected to show characteristic absorption maxima (λₘₐₓ) in the ultraviolet region, likely between 250 and 300 nm, corresponding to π→π* transitions of the aromatic chromophore.
Research Applications and Future Directions
Role of 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol as a Lead Compound in Drug Discovery Research
The benzopyran core structure is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous natural products with significant biological activity, such as flavonoids, tocopherols, and anthocyanins. researchgate.netresearchgate.net This makes its derivatives, including this compound, highly valuable as lead compounds in drug discovery. nih.gov A lead compound is a chemical starting point for the design and synthesis of new drug candidates. The diverse pharmacological activities associated with the benzopyran and chromanol frameworks underscore their potential. nih.govontosight.ai
Derivatives of the benzopyran moiety are known to interact with a wide array of cellular targets, leading to a broad spectrum of biological activities. researchgate.netpsu.edu Research has demonstrated that compounds with this core structure can exhibit properties including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant effects. researchgate.netpsu.edualgoreducation.com The inclusion of a chlorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance the potency and modify the pharmacokinetic properties of a molecule. nih.gov Chlorinated compounds are present in over 250 FDA-approved drugs, highlighting their importance in pharmaceutical development. nih.gov Therefore, the specific structure of this compound, combining the privileged benzopyran scaffold with a strategically placed chlorine atom, positions it as a promising candidate for further investigation and modification in the search for novel therapeutics. ontosight.ainih.gov
Design and Synthesis of Novel Pharmacological Agents based on the Chromanol Scaffold
The chromanol scaffold serves as a versatile backbone for the design and synthesis of new pharmacological agents. nih.gov Its structure can be systematically modified to optimize biological activity, selectivity, and drug-like properties. wikipedia.org The process of rational drug design often involves using a known bioactive scaffold, like chromanol, and introducing various functional groups to enhance its interaction with a specific biological target. wikipedia.org
Synthetic chemists employ a range of reactions to create libraries of chromanol derivatives for biological screening. For instance, the Claisen-Schmidt condensation is a method used to synthesize chalcones, which can then be cyclized to form benzopyran structures. nih.govmdpi.com Other synthetic routes include the Pechmann condensation for creating coumarins (a type of benzopyran) and the oxa-Pictet–Spengler reaction for chromenes. algoreducation.com The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, has made the production of complex benzopyran derivatives more efficient. psu.eduresearchgate.net
The design of new agents often focuses on structure-activity relationships (SAR), which correlate specific structural features with biological effects. nih.gov For example, studies on related benzopyran derivatives have shown that the type and position of substituents on the aromatic ring can significantly influence their anti-inflammatory or antimicrobial potency. nih.govscispace.com This knowledge allows chemists to design novel molecules with potentially improved therapeutic profiles. nih.govmdpi.combeilstein-journals.org
Nanotechnology Applications for Enhanced Bioavailability and Delivery (e.g., Nanoparticle Formulations of related flavan-3-ols)
A significant challenge in the therapeutic application of many natural compounds, including the related flavan-3-ols (catechins), is their low bioavailability. pharmaexcipients.comnih.gov This is often due to poor solubility, low stability in physiological conditions, and rapid metabolism. mdpi.comresearchgate.net Nanotechnology offers a promising solution to overcome these limitations by encapsulating these bioactive compounds in nanocarriers. pharmaexcipients.comnih.gov
Nanoformulations, such as solid lipid nanoparticles (SLNs), liposomes, and nanoemulsions, can protect the encapsulated compound from degradation, improve its solubility, and facilitate its absorption and targeted delivery. nih.govmnba-journal.commdpi.com For example, catechins, which are flavan-3-ols structurally related to the chromanol core, have been successfully formulated into various nanosystems. mnba-journal.commnba-journal.com These formulations have been shown to enhance stability, increase bioavailability, and improve therapeutic efficacy in preclinical studies. researchgate.netmdpi.com Encapsulating epigallocatechin-3-gallate (EGCG), a major catechin (B1668976) in green tea, in solid lipid nanoparticles significantly improved its oral bioavailability in rats and increased its concentration in tissues like the brain, kidney, and liver compared to the free form. mdpi.com
These advancements demonstrate a powerful strategy for enhancing the therapeutic potential of chromanol-based compounds. By applying similar nanotechnology approaches to this compound, it may be possible to improve its delivery and effectiveness for various applications.
Below is a table summarizing various nanodelivery systems used for related flavan-3-ols and their reported advantages.
| Nanocarrier Type | Encapsulated Compound (Example) | Key Advantages |
| Solid Lipid Nanoparticles (SLNs) | Epigallocatechin-3-gallate (EGCG) | Improved oral bioavailability, increased tissue distribution. mdpi.com |
| Nanoemulsions | Henna extract (containing catechin) | Higher antibacterial activity compared to the raw extract. mnba-journal.com |
| Polymeric Nanoparticles (PNPs) | Quercetin | Enhanced bioavailability, increased cytotoxicity against cancer cells. pharmaexcipients.com |
| Liposomes | Naringenin | Improved stability and absorption. pharmaexcipients.commdpi.com |
| Gold Nanoparticles (AuNPs) | Epigallocatechin-3-gallate (EGCG) | Serves as a carrier for targeted delivery. pharmaexcipients.com |
Potential in Agricultural and Industrial Chemical Research
The applications of the benzopyran and chromanol chemical frameworks extend beyond medicine into agricultural and industrial sectors. In agriculture, many plant-derived phenolic compounds, including those with a benzopyran structure, play a crucial role in plant defense against pests and pathogens. nih.gov Tocochromanols, for example, are known to be involved in protecting plants from various stresses. nih.govoup.com This natural defensive role suggests that synthetic derivatives could be developed as novel agrochemicals, such as fungicides or insecticides. taylorandfrancis.com Furthermore, research into "phytochemical farming" explores how agricultural practices can be modified to increase the concentration of beneficial phenolic compounds in crops. nih.gov
In the industrial realm, benzopyran derivatives have found use in the cosmetic and perfume industries. taylorandfrancis.com Coumarins, a class of benzopyrans, are particularly noted for their pleasant, fragrant scents. algoreducation.com The antioxidant properties of chromanol-type compounds also make them attractive as potential additives in cosmetics or other products to prevent oxidative degradation. nih.govfrontiersin.org The versatility of the benzopyran core means it can serve as a building block for a wide range of specialty chemicals. researchgate.net
Methodological Advancements in Synthesis and Characterization
Continuous innovation in synthetic organic chemistry is leading to more efficient and environmentally friendly methods for producing complex molecules like this compound and its derivatives. Recent advancements include the development of multicomponent reactions (MCRs), which allow for the construction of complex products in a single step from three or more reactants, increasing efficiency and reducing waste. beilstein-journals.org The use of novel catalysts, including N-heterocyclic carbenes and various metal complexes, has enabled the synthesis of dihydropyran structures with high yields and stereoselectivity. mdpi.com Eco-friendly approaches, such as performing reactions in water or using biodegradable catalysts like choline (B1196258) chloride, are also gaining prominence. nih.gov
The characterization of these newly synthesized compounds relies on sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for unequivocally determining the chemical structure and purity of the molecules. ontosight.ai Advances in these techniques, such as two-dimensional NMR experiments, provide detailed structural insights. nih.gov Spectroscopic methods are also employed to study the interaction of these compounds with metal ions or biological targets, which is crucial for developing new sensors or understanding their mechanism of action. mdpi.com
Q & A
Basic: What synthetic strategies are effective for preparing 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol, and how do reaction conditions influence yield?
Answer:
The synthesis of dihydrobenzopyran derivatives typically involves cyclization or nucleophilic substitution. For example:
- Claisen-Schmidt condensation : A ketone intermediate can undergo cyclization under acidic or basic conditions to form the benzopyran core. Chlorination at the 6-position may require electrophilic substitution using Cl2 or SOCl2 under controlled temperatures (40–60°C) .
- Epoxide ring-opening : For hydroxylated derivatives, epoxide intermediates can react with nucleophiles (e.g., H2O or alcohols) to introduce stereochemistry at C3. This method requires careful pH control to avoid racemization .
Key parameters : Reaction temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst selection (e.g., BF3·Et2O for Friedel-Crafts alkylation) significantly impact yield. For instance, a study on analogous compounds achieved 75% yield via refluxing with NaOEt in ethanol at 80°C for 2 hours .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- <sup>1</sup>H/ <sup>13</sup>C NMR : Essential for confirming the benzopyran scaffold, hydroxyl (δ 1.5–5.0 ppm), and chloro substituents (deshielding effects at δ 6.8–7.2 ppm). Coupling constants (J) help assign stereochemistry at C3 .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> for C9H9ClO2 at m/z 184.0298).
- IR spectroscopy : Detects hydroxyl (3200–3600 cm<sup>-1</sup>) and ether (C-O-C, 1200–1250 cm<sup>-1</sup>) stretches .
Advanced: How can researchers resolve contradictions in NMR data for dihydrobenzopyrans with multiple stereocenters?
Answer:
- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximity of substituents. For example, NOE interactions between C3-OH and adjacent protons confirm relative configuration .
- X-ray crystallography : Provides unambiguous stereochemical assignment. A study on 3,4-dihydro-2H-1-benzopyran derivatives used X-ray to resolve conflicting NOESY data .
- Dynamic NMR : Detects conformational exchange in flexible dihydrobenzopyran rings by variable-temperature experiments .
Advanced: What computational approaches predict the reactivity of this compound derivatives?
Answer:
- DFT calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to predict regioselectivity in electrophilic substitution. For example, Fukui indices identify electron-rich sites for further functionalization .
- Molecular docking : Screens interactions with biological targets (e.g., antioxidant enzymes) based on the compound’s hydroxyl and chloro substituents .
- MD simulations : Assess stability in aqueous vs. lipid environments, critical for pharmacokinetic profiling .
Safety: What PPE and engineering controls are required for handling chlorinated dihydrobenzopyrans?
Answer:
- PPE : Nitrile gloves (tested for chemical permeation), ANSI-approved safety goggles, and lab coats .
- Engineering controls : Fume hoods for synthesis steps involving volatile chlorinating agents (e.g., SOCl2).
- Waste disposal : Collect chlorinated byproducts in halogenated waste containers .
Advanced: How can the antioxidant potential of this compound be evaluated?
Answer:
- DPPH/ABTS assays : Measure radical scavenging activity (IC50). Structural analogs like tocopherol derivatives show activity at 10–50 µM .
- Cellular assays : Use HepG2 cells to assess ROS reduction via fluorescence probes (e.g., DCFH-DA).
- SAR studies : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OH) with activity .
Advanced: What strategies improve regioselectivity in dihydrobenzopyran functionalization?
Answer:
- Directing groups : Install -OMe or -NO2 at C7 to steer electrophiles to C6. For example, -OMe groups enhance para-directing effects .
- Catalytic systems : Pd(OAc)2/ligand systems enable C-H activation at specific positions .
- Protecting groups : Temporarily block C3-OH with TBS to prevent undesired side reactions during chlorination .
Data Analysis: How to address discrepancies between theoretical and experimental spectral data?
Answer:
- Benchmark experimental data : Compare with NIST reference spectra for 3,4-dihydro-2H-1-benzopyran derivatives .
- Solvent corrections : Account for solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) in DFT-predicted NMR .
- Error analysis : Validate computational methods (e.g., RMSD < 0.5 ppm for <sup>13</sup>C NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
